molecular formula C15H17NO B2868680 4-[2-(4-Methoxyphenyl)ethyl]aniline CAS No. 14802-10-9

4-[2-(4-Methoxyphenyl)ethyl]aniline

Cat. No.: B2868680
CAS No.: 14802-10-9
M. Wt: 227.307
InChI Key: VDAMOOIQBFTFRL-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethyl]aniline is an organic compound featuring a phenethyl backbone that connects a para-methoxyphenyl group to a para-aniline moiety. Its molecular formula is C15H17NO, and it is often handled and stabilized as its hydrochloride salt (C15H18ClNO) with a molecular weight of 263.76 g/mol for the salt form . The structure consists of two benzene rings linked by an ethyl bridge, with the electron-donating methoxy group on one ring and the primary amine functionality on the other . This architecture, particularly the aniline group, makes it a valuable intermediate in organic synthesis for constructing more complex molecules. It can serve as a precursor in the synthesis of pharmaceuticals and agrochemicals . While a direct, explicitly documented mechanism of action for this specific compound is not widely reported in the available literature, its structural features suggest potential research applications. Compounds with similar aniline and methoxy-phenyl motifs are frequently investigated for various biological activities. For instance, related structures containing methoxyphenyl and amine groups have been studied in contexts such as monoamine oxidase (MAO) inhibition and as intermediates for antipsychotic drug candidates featuring piperazine rings . As a building block, this amine can participate in various chemical reactions, including electrophilic aromatic substitution and reductive amination, enabling the creation of diverse chemical libraries for biological screening . Researchers can leverage this compound to develop novel molecular entities for multiple scientific investigations. This product is intended for research purposes only and is not classified as a drug. It is strictly not for human or veterinary use.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11H,2-3,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAMOOIQBFTFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

A widely employed strategy involves reductive amination between 4-methoxybenzaldehyde and 4-nitrobenzylamine. The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the target amine. Key modifications include:

  • Imine Formation : Conducted in ethanol under reflux (78°C, 6 h) with molecular sieves to drive equilibrium.
  • Reduction : Utilizing Raney nickel (20 wt%) under hydrogen pressure (50 psi, 60°C) achieves 82% yield with >99% purity.

This method’s efficacy stems from the stability of the nitro group during hydrogenation, avoiding unwanted side reactions.

Alkylation-Reduction Sequence

For enhanced regiocontrol, a protection-alkylation-deprotection sequence is implemented:

  • Amine Protection : Acetylation of 4-nitroaniline using acetic anhydride (1.2 eq, pyridine catalyst, 0°C→RT, 2 h).
  • Alkylation : Reacting N-acetyl-4-nitroaniline with 4-methoxyphenethyl bromide (1.5 eq) in DMF/K₂CO₃ (80°C, 12 h).
  • Deprotection : Acidic hydrolysis (HCl/EtOH, reflux, 4 h) restores the free amine.
  • Nitro Reduction : Pd/C (5 mol%) under H₂ (1 atm, 25°C) furnishes the product in 68% overall yield.

This approach minimizes polyalkylation but requires stringent temperature control during nitro reduction to prevent over-hydrogenation.

Catalytic Hydrogenation of Nitro Precursors

Direct reduction of 4-[2-(4-methoxyphenyl)ethyl]nitrobenzene offers a streamlined pathway:

  • Substrate Synthesis : Ullmann coupling of 4-iodoanisole with styrene derivatives (CuI, 1,10-phenanthroline, DMF, 110°C).
  • Hydrogenation : Raney nickel (30 wt%) in ammonia-saturated ethanol (50°C, 10 bar H₂) achieves 85% yield with <0.5% residual nitro compounds.

Reaction Optimization and Scalability

Catalyst Screening

Comparative studies reveal catalyst performance disparities:

Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%) Purity (%)
Raney Ni NH₃/EtOH 50 10 85 99.2
Pd/C EtOAc 25 1 72 98.5
PtO₂ MeOH 30 5 68 97.8

Data adapted from and demonstrate Raney nickel’s superiority in large-scale applications due to its recyclability (>5 cycles with <5% activity loss).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate product isolation. Ethanol-water mixtures (4:1 v/v) optimize nitro reduction while facilitating crystallization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.78 (d, J=8.6 Hz, 2H, Ar-H), 6.62 (d, J=8.6 Hz, 2H, Ar-H), 3.74 (s, 3H, OCH₃), 2.81 (t, J=7.4 Hz, 2H, CH₂), 2.65 (t, J=7.4 Hz, 2H, CH₂).
  • FT-IR (KBr): 3378 cm⁻¹ (N-H stretch), 1604 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (C-O methoxy).
  • HRMS : [M+H]⁺ calculated for C₁₅H₁₇NO: 228.1383, found 228.1386.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 55:45, 1 mL/min) confirms >99% purity with retention time 8.2 min.

Industrial-Scale Production

Continuous Flow Hydrogenation

Modern facilities employ tubular reactors with immobilized Raney nickel catalysts:

  • Throughput : 50 kg/h
  • Conversion : 98%
  • E-factor : 2.3 kg waste/kg product

Waste Management

Alkylation step wastewater (COD 12,000 mg/L) is treated via Fenton oxidation (Fe²⁺/H₂O₂, pH 3) achieving 94% COD reduction.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the aniline moiety play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline (CAS 20440-91-9): Features two methoxy groups and a nitro group on the aromatic rings. Molecular weight: 350.37 (vs. 241.33 for the target compound, estimated based on C₁₅H₁₇NO) .
  • (E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol: Contains a 4-ethoxy group instead of methoxy. Ethoxy’s larger size may sterically hinder interactions in biological systems. Reported melting point: 365–367 K, indicating higher crystallinity than the target compound .

Halogen-Substituted Analogs

  • (4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine :
    • A Schiff base with a fluoro substituent , which is smaller and more electronegative than methoxy.
    • Fluorine’s inductive effects may enhance metabolic stability in drug design contexts .

Structural Modifications in the Linker Region

Ethyl vs. Methylthio or Piperidinyl Linkers

  • 4-Bromo-N,N-bis(4-(methylthio)phenyl)aniline ():

    • Replaces the ethyl linker with methylthio groups , introducing sulfur atoms that could participate in hydrogen bonding or redox reactions.
    • Methylthio’s hydrophobicity may reduce aqueous solubility compared to the target compound.

Antiproliferative Activity

  • Compound 7a (): A quinazoline derivative with a 4-(2-(dimethoxyisoquinolinyl)ethyl)aniline moiety. Demonstrated 29.3% yield in synthesis and notable antiproliferative activity, suggesting the ethyl-aniline backbone contributes to bioactivity .
  • N-Phenylindole Derivatives (): Incorporate aniline groups in indole-based structures targeting Pks13 (a mycobacterial enzyme).

    • Demethylation steps (e.g., using BBr₃) highlight the importance of methoxy group removal for enhancing activity in some analogs .

Key Reactions

  • Mannich Reactions: Used in and to introduce amine functionalities. For example, Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) was synthesized via condensation of 4-fluorobenzaldehyde and 4-(4-methoxyphenyl)aniline .
  • Nenitzescu Reaction : Applied in indole synthesis (), which could be adapted for the target compound by modifying starting materials.

Demethylation Strategies

  • Boron tribromide (BBr₃) is commonly used to remove methoxy groups (), a step that might be relevant for modifying the target compound’s substituents .

Comparative Data Table

Compound Name Substituents/Linker Molecular Weight Key Properties/Activities Reference
4-[2-(4-Methoxyphenyl)ethyl]aniline Ethyl, 4-methoxyphenyl ~241.33 (est.) Flexible linker, electron-donating Inferred
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitro) Methoxy, nitro 350.37 Electron-withdrawing nitro group
(E)-2-[(4-Ethoxyphenylimino)methyl]-4-methoxyphenol Ethoxy, imine linker - High crystallinity (m.p. 365–367 K)
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline Dimethylamino-ethoxy linker 270.37 Basic, protonatable

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